3-Chloro-6-pivalamidopyridazine-4-carboxylic acid
Description
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with chlorine at position 3, a pivalamido (tert-butyl carboxamide) group at position 6, and a carboxylic acid moiety at position 2. The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) distinguishes it from pyrimidines (two opposing nitrogen atoms) or pyridines (single nitrogen).
Properties
Molecular Formula |
C10H12ClN3O3 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-chloro-6-(2,2-dimethylpropanoylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-10(2,3)9(17)12-6-4-5(8(15)16)7(11)14-13-6/h4H,1-3H3,(H,15,16)(H,12,13,17) |
InChI Key |
JWJVIAZZAUTXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid typically involves the introduction of the chloro, pivalamido, and carboxylic acid groups onto the pyridazine ring. One common method is the reaction of 3-chloropyridazine with pivaloyl chloride in the presence of a base, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, pivalamido, and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid with structurally related compounds from the provided evidence:
Key Observations:
Core Heterocycle Differences :
- Pyridazine (target compound) vs. pyrimidine (CAS 89581-58-8): The adjacent nitrogen atoms in pyridazine increase ring strain and reactivity compared to pyrimidine, which has a more symmetric electron distribution .
- Pyridine (CAS 24028-95-7): A single nitrogen atom reduces electron deficiency compared to pyridazine, altering interactions in catalytic or biological systems .
Substituent Effects :
- The pivalamido group in the target compound introduces steric bulk absent in methyl (CAS 89581-58-8) or hydroxy (CAS 5973-14-9) substituents. This likely reduces solubility in polar solvents but improves membrane permeability in biological contexts.
- Carboxylic acid positioning (C4 in pyridazine vs. C2 in pyridine): Positional isomers exhibit distinct acid dissociation constants (pKa) and hydrogen-bonding capabilities, impacting metal chelation or protein binding .
Biological Implications: Quinoline derivatives (e.g., CAS 5973-14-9) often exhibit antimicrobial activity due to their planar bicyclic structure, whereas pyridazine analogs may target different pathways due to altered electronic profiles .
Research Findings and Data Gaps
While the provided evidence lacks direct experimental data (e.g., solubility, bioactivity) for the target compound, inferences can be drawn from structural analogs:
- Reactivity : Pyridazine derivatives are prone to nucleophilic substitution at the chlorine position, especially under basic conditions. This contrasts with pyrimidines, where substitutions are slower due to reduced ring strain .
- Synthetic Utility : The pivalamido group in the target compound may serve as a protecting group for amines, a strategy employed in peptide synthesis.
Critical Data Needs:
- Experimental pKa values for the carboxylic acid group.
- Comparative solubility studies in aqueous vs. organic solvents.
- Biological screening against enzyme targets (e.g., kinases, proteases) to assess selectivity.
Biological Activity
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is a compound characterized by its unique structure, featuring a pyridazine ring with specific functional groups that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃ClN₂O₂, with a CAS number of 1092286-27-5. The compound consists of:
- A pyridazine ring substituted with:
- A chlorine atom at the 3-position.
- A pivalamide group at the 6-position.
- A carboxylic acid functional group at the 4-position.
These structural features are crucial for its reactivity and biological interactions .
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing key features of similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Chloro-6-methylpyridazine-4-carboxylic acid | 914637-40-4 | Contains a methyl group instead of pivalamide |
| 3-Chloro-6-fluoropyridazine-4-carboxylic acid | 3919-74-2 | Contains a fluorine atom; potential for different reactivity |
| 3-Chloro-6-pyridazinylcarboxylic acid | Not available | Lacks the pivalamide group; simpler structure |
This comparison highlights how variations in substituents can influence biological activity and reactivity profiles .
Case Studies and Research Findings
While specific studies on the biological activity of this compound are scarce, similar compounds have been investigated for their pharmacological properties:
- Antimicrobial Activity : Some pyridazine derivatives have shown promising antimicrobial effects against various pathogens. It is hypothesized that this compound may exhibit similar properties due to its structural analogies.
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory activities. The presence of the carboxylic acid moiety may play a role in modulating inflammatory pathways.
- Enzyme Inhibition Studies : Investigations into enzyme inhibition by structurally similar compounds indicate that modifications in substituents can significantly alter binding affinity and inhibition efficacy. This suggests that further studies on this compound could reveal its potential as an enzyme inhibitor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
